molecular formula C8H9FO3S B2449969 3-Fluoro-4-(methylsulphonyl)benzyl alcohol CAS No. 1564471-90-4

3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Cat. No.: B2449969
CAS No.: 1564471-90-4
M. Wt: 204.22
InChI Key: BYAGEYXOLPQUAU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulphonyl)benzyl alcohol, also known as (3-fluoro-4-(methylsulfonyl)phenyl)methanol, is a chemical compound with the molecular formula C8H9FO3S and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylsulphonyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(methylsulphonyl)benzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylsulfonyl group can influence the compound’s binding affinity and reactivity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, thereby modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(methylsulphonyl)benzyl alcohol is unique due to the combination of the fluorine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties.

Biological Activity

3-Fluoro-4-(methylsulphonyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom and a methylsulfonyl group on a benzyl alcohol framework. This combination of functional groups is believed to influence its biological interactions and activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability, leading to increased efficacy against bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The methylsulfonyl group could play a role in modulating biological pathways associated with cancer growth.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting specific signaling pathways. The potential for this compound to reduce inflammation warrants further exploration.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.
  • Receptor Modulation : It might interact with specific receptors, modulating their activity and influencing downstream signaling cascades.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzyl alcohols, including this compound, revealed promising antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to known antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control Antibiotic (e.g., Penicillin)16Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell viability in breast cancer cells (MCF-7), with an IC50 value calculated at approximately 15 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)>50

Research Findings

Recent research has focused on synthesizing analogues of this compound to explore structure-activity relationships (SAR). Modifications to the methylsulfonyl group have shown varying degrees of activity, indicating that small changes can significantly impact biological outcomes.

Q & A

Q. Basic: What are the recommended methods for synthesizing 3-Fluoro-4-(methylsulphonyl)benzyl alcohol in laboratory settings?

Answer:
A common approach involves the stepwise functionalization of benzyl alcohol derivatives . For example, the methylsulfonyl group can be introduced via oxidation of a methylthio precursor using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or hydrogen peroxide under acidic conditions . Alternatively, the hydroxyl group in benzyl alcohol can be protected using esterification reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), followed by fluorination via electrophilic substitution (e.g., using Selectfluor™) . Post-synthesis purification often employs column chromatography with silica gel and a gradient of ethyl acetate/hexane .

Q. Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine-induced deshielding in aromatic protons, methylsulfonyl group at ~δ 3.0 ppm for S-CH3) .
    • FT-IR : Confirm hydroxyl (broad ~3300 cm⁻¹) and sulfonyl (asymmetric SO₂ stretch ~1300–1150 cm⁻¹) groups .
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₈H₈FO₃S: [M+H]+ expected at 217.0245) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity .

Q. Advanced: What strategies are effective for resolving contradictory data in the regioselectivity of electrophilic substitutions involving this compound derivatives?

Answer:

  • Isotopic Labeling : Use deuterated analogs to track substituent effects on reaction pathways .
  • Computational Modeling : DFT (Density Functional Theory) calculations (e.g., Gaussian 16) predict electron density maps and activation barriers, clarifying meta/para preferences .
  • Competition Experiments : Compare reactivity with mono-substituted analogs (e.g., 4-fluoro vs. 4-methylsulphonyl derivatives) to isolate electronic vs. steric effects .

Q. Advanced: How do electron-withdrawing groups (e.g., -SO₂CH₃, -F) influence the reactivity of benzyl alcohol derivatives in nucleophilic acyl substitution reactions?

Answer:

  • Hammett Studies : The -SO₂CH₃ group (σₚ ≈ 0.93) and -F (σₚ ≈ 0.15) increase the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using pseudo-first-order conditions (e.g., excess amine in DMF) quantify rate enhancements .
  • Steric Effects : The bulky -SO₂CH₃ group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Q. Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H319/H335 hazard codes) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Q. Advanced: What methodologies are recommended for analyzing degradation pathways of this compound under acidic/basic conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic Hydrolysis : Reflux in 1M HCl (60°C, 24h); monitor via TLC for cleavage of the sulfonyl group .
    • Oxidative Stress : Treat with H₂O₂/Fe²+ (Fenton’s reagent) to identify radical-mediated decomposition .
  • Stability-Indicating Assays : Use UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array) to quantify degradation products .

Q. Advanced: How can researchers optimize reaction yields for synthesizing this compound-based prodrugs?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity) .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., acyloxy derivatives) to minimize side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >85% yield .

Q. Basic: What are the applications of this compound in medicinal chemistry research?

Answer:

  • Prodrug Development : The hydroxyl group serves as a handle for ester-linked drug candidates (e.g., antivirals, kinase inhibitors) .
  • Pharmacophore Modeling : Sulfonyl and fluorine groups enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibitors) .

Q. Advanced: What computational tools are suitable for predicting the NMR spectra of this compound derivatives?

Answer:

  • Software : ACD/Labs NMR Predictor or ChemDraw’s built-in tool for ¹H/¹³C shifts .
  • DFT-Based Predictions : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates coupling constants (e.g., J₃-F,₄-SO₂CH₃) .

Q. Advanced: How can researchers address solubility challenges of this compound in aqueous buffers?

Answer:

  • Co-Solvent Systems : Use DMSO/H₂O (≤10% v/v) or cyclodextrin-based formulations .
  • pH Adjustment : Ionize the hydroxyl group (pKa ~10) with NaOH to enhance water solubility .

Properties

IUPAC Name

(3-fluoro-4-methylsulfonylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAGEYXOLPQUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an ice-cooled suspension of 3-fluoro-4-methanesulfonyl-benzaldehyde (1.3 g, 6.44 mmol) in ethanol (5 ml) under an inert atmosphere of Argon is added sodium borohydride (0.275 g, 7.27 mmol) portionwise over 2-3 minutes. After stirring for 4 hours, the reaction mixture is poured carefully onto ice-cold water and acidified to pH 1 using 1M HCl. The product is extracted into ethyl acetate (80 ml) and this organic portion is washed with brine, dried over MgSO4 and the solvent is removed in vacuo to give an oil which solidifies on drying to yield the titled compound.
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